molecular formula C23H22N2O5S B11665234 Methyl ({4-[3-(benzyloxy)-4-methoxyphenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate

Methyl ({4-[3-(benzyloxy)-4-methoxyphenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)acetate

Cat. No.: B11665234
M. Wt: 438.5 g/mol
InChI Key: TXOJVMXCIMVESY-UHFFFAOYSA-N
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Description

METHYL 2-({4-[3-(BENZYLOXY)-4-METHOXYPHENYL]-3-CYANO-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL}SULFANYL)ACETATE is a complex organic compound with a unique structure that includes a benzyloxy group, a methoxyphenyl group, a cyano group, and a tetrahydropyridinyl group

Preparation Methods

The synthesis of METHYL 2-({4-[3-(BENZYLOXY)-4-METHOXYPHENYL]-3-CYANO-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL}SULFANYL)ACETATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-(benzyloxy)acetic acid with thionyl chloride in methanol to form methyl 2-(benzyloxy)acetate . This intermediate can then undergo further reactions to introduce the cyano, methoxyphenyl, and tetrahydropyridinyl groups under specific conditions.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

METHYL 2-({4-[3-(BENZYLOXY)-4-METHOXYPHENYL]-3-CYANO-6-OXO-1,4,5,6-TETRAHYDROPYRIDIN-2-YL}SULFANYL)ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, the cyano group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The benzyloxy and methoxyphenyl groups can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H22N2O5S

Molecular Weight

438.5 g/mol

IUPAC Name

methyl 2-[[5-cyano-4-(4-methoxy-3-phenylmethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate

InChI

InChI=1S/C23H22N2O5S/c1-28-19-9-8-16(10-20(19)30-13-15-6-4-3-5-7-15)17-11-21(26)25-23(18(17)12-24)31-14-22(27)29-2/h3-10,17H,11,13-14H2,1-2H3,(H,25,26)

InChI Key

TXOJVMXCIMVESY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)OC)OCC3=CC=CC=C3

Origin of Product

United States

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